molecular formula C10H7F3N2O2 B8418151 Ethyl 6-cyano-2-(trifluoromethyl)nicotinate

Ethyl 6-cyano-2-(trifluoromethyl)nicotinate

Cat. No. B8418151
M. Wt: 244.17 g/mol
InChI Key: ZAYCEAOJBKUALA-UHFFFAOYSA-N
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Patent
US06498125B2

Procedure details

Under an atmosphere of nitrogen and with stirring, a solution of 0.596 g of ethyl 6-methylsulfonyl-2-trifluoromethylpyridin-3-ylcarboxylate in 5 ml of dimethylformamide is treated with 160 mg of solid potassium cyanide and a spatula tipful of 18-crown-6, and the mixture is heated at 80° C. for 3 hours. The mixture is cooled overnight, and the next day another 30 mg of potassium cyanide are added and the mixture is heated further until the starting material has disappeared (approximately 2 hours). The mixture is then cooled, added to ice-water and extracted with ethyl acetate. The extracts are washed with water, dried, evaporated and freed from traces of dimethylformamide under high vacuum at approximately 40° C. This gives 480 mg (yield virtually quantitative) of ethyl 6-cyano-2-trifluoromethylpyridin-3-ylcarboxylate in the form of an oil which slowly solidifies. 1H NMR (CDCl3, ppm): 8.29 (1H,d); 7.97 (1H,d); 4.48 (2H, d); 1.43 (3H,t).
Name
ethyl 6-methylsulfonyl-2-trifluoromethylpyridin-3-ylcarboxylate
Quantity
0.596 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7][CH:6]=1)(=O)=O.[C-:20]#[N:21].[K+].C1OCCOCCOCCOCCOCCOC1>CN(C)C=O>[C:20]([C:5]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7][CH:6]=1)#[N:21] |f:1.2|

Inputs

Step One
Name
ethyl 6-methylsulfonyl-2-trifluoromethylpyridin-3-ylcarboxylate
Quantity
0.596 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C(=N1)C(F)(F)F)C(=O)OCC
Name
solid
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Under an atmosphere of nitrogen and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated further until the starting material
CUSTOM
Type
CUSTOM
Details
(approximately 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
freed from traces of dimethylformamide under high vacuum at approximately 40° C

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=N1)C(F)(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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